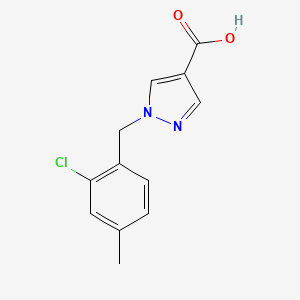

1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 of the pyrazole ring and a 2-chloro-4-methylbenzyl substituent at position 1. The compound’s molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol (estimated from analogs in ). Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects .

The 2-chloro-4-methylbenzyl group enhances steric bulk and electron-withdrawing effects compared to simpler benzyl substituents, which may influence binding affinity to biological targets. For example, chloro substituents are known to improve metabolic stability and target engagement in drug design .

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-2-3-9(11(13)4-8)6-15-7-10(5-14-15)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSGJGHNRQOJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Chemical Formula : C12H12ClN3O2

- Molecular Weight : 251.69 g/mol

- CAS Number : 37718-11-9

- Structure : The compound features a pyrazole ring substituted with a chloro-methylbenzyl group and a carboxylic acid functional group.

Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The activity is often attributed to the ability of the pyrazole ring to interact with various biological targets:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. For example, studies have demonstrated that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to indomethacin .

- Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives showed significant inhibition of bacterial growth, indicating potential as antibacterial agents .

- Anticancer Properties : The compound has been investigated for its effects on androgen receptors (AR), particularly in prostate cancer models. Some related pyrazole compounds have demonstrated antagonistic activity against AR, suggesting a role in cancer treatment .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Notably, compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against target enzymes and bacteria .

- In Vitro Studies : In vitro tests demonstrated that certain derivatives could inhibit cell proliferation in prostate cancer cell lines, highlighting their potential therapeutic use in oncology .

- Comparative Analysis : A comparative analysis revealed that the presence of specific substituents on the pyrazole ring significantly affected biological activity. For instance, compounds with halogen substitutions showed varying degrees of inhibitory activity against bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of key signaling proteins associated with tumor growth.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Inhibition of PI3K/Akt signaling |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Neuroprotective Effects

In addition to anticancer properties, this compound has been studied for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to reduce oxidative stress and inflammation in neuronal cells has been attributed to its antioxidant properties.

Agrochemical Applications

Herbicide Development

The pyrazole structure is known for its herbicidal activity. Research indicates that this compound can act as a potent herbicide against various weeds. Its efficacy stems from its selective inhibition of specific enzymes involved in plant growth regulation.

Case Study: Herbicidal Efficacy

A field study conducted on common agricultural weeds demonstrated that formulations containing this compound significantly reduced weed biomass compared to controls. The results suggest a promising avenue for developing new herbicides that minimize environmental impact while maintaining agricultural productivity.

Biochemical Research

Enzyme Inhibition Studies

This compound has also been utilized in biochemical research as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have revealed that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| COX-1 | 8.0 | Competitive |

| COX-2 | 5.5 | Non-competitive |

Comparison with Similar Compounds

Antimicrobial Activity

- Hydrazide derivatives (e.g., 1H-pyrazole-4-carbohydrazides) exhibit moderate bactericidal activity, with substituent position (R1/R2) on the phenyl ring critical for efficacy . The target compound’s carboxylic acid group may limit direct antimicrobial activity but could serve as a precursor for hydrazide synthesis .

- Chlorinated analogs: 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid () lacks reported antimicrobial data, but chloro-substituted pyrazoles generally show enhanced activity against resistant pathogens compared to non-halogenated analogs .

Anticancer Potential

Enzyme Modulation

- Nurandociguat (), a guanylate cyclase activator, shares a pyrazole-carboxylic acid core. This suggests that the target compound’s structure could be optimized for enzyme-targeted therapies .

Preparation Methods

Preparation of Substituted Pyrazole Intermediate

A common approach involves the Suzuki-Miyaura cross-coupling reaction to construct the pyrazole aromatic framework with the desired substitution pattern:

- Step 1: Reaction of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile in the presence of palladium acetate (Pd(OAc)2), triphenylphosphine as a ligand, and a base (such as potassium carbonate) in an acetonitrile-water solvent system at elevated temperature.

- Outcome: Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediate.

- Step 2: Acidic deprotection using catalytic hydrochloric acid in methanol to remove the tetrahydropyranyl protecting group, followed by neutralization with a base to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

This method ensures selective substitution and high yield of the pyrazole intermediate with the 2-chloro-4-substituted benzyl moiety attached.

Conversion to Pyrazole-4-carboxylic Acid

The nitrile group on the benzyl substituent can be transformed into the carboxylic acid via hydrolysis or other carboxylation techniques:

- Hydrolysis under acidic or basic conditions converts the nitrile to the corresponding carboxylic acid.

- Alternatively, direct carboxylation of the pyrazole ring at the 4-position can be achieved via formylation followed by oxidation steps, although this is less common for this specific compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2, Triphenylphosphine, K2CO3, Acetonitrile/H2O | 80–100 °C | 6–12 hours | 75–85 | Requires inert atmosphere, careful base selection |

| Acidic Deprotection | Catalytic HCl in Methanol | Room temperature | 2–4 hours | 80–90 | Mild conditions prevent side reactions |

| Nitrile Hydrolysis to Acid | HCl or NaOH aqueous solution | 70–100 °C | 4–8 hours | 70–80 | Monitoring pH critical to avoid decomposition |

Analytical and Purification Techniques

- Purity Assessment: Thin Layer Chromatography (TLC) is used to monitor reaction progress and confirm completion.

- Characterization: Fourier Transform Infrared Spectroscopy (FTIR) confirms functional groups; Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity.

- Isolation: After hydrolysis, the product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethyl acetate or methanol to achieve high purity.

Comparative Notes on Alternative Methods

While the Suzuki coupling route is predominant due to its efficiency and selectivity, other methods such as nucleophilic substitution on pyrazole derivatives with benzyl halides under basic conditions have been reported in literature for similar compounds. However, these often suffer from lower yields and selectivity issues.

Summary Table of Key Preparation Steps

| Stage | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Pyrazole boronate preparation | Boronate ester synthesis | Starting pyrazole derivative, boron reagents | Boronate ester of pyrazole |

| 2. Suzuki-Miyaura coupling | Cross-coupling | Pd(OAc)2, triphenylphosphine, base, solvent | 2-chloro-4-(pyrazolyl)benzonitrile intermediate |

| 3. Acidic deprotection | Acid catalysis | HCl in methanol | Deprotected pyrazole intermediate |

| 4. Hydrolysis/Carboxylation | Hydrolysis | Acid/base aqueous solution | 1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid |

Research Findings and Practical Considerations

- The use of palladium-catalyzed cross-coupling reactions provides high regioselectivity and functional group tolerance, essential for preparing complex pyrazole derivatives.

- Acidic deprotection steps must be carefully controlled to prevent degradation of the pyrazole ring.

- Hydrolysis of nitrile to acid is a critical step requiring precise pH and temperature control to maximize yield and purity.

- Recrystallization improves the final product quality, crucial for pharmaceutical-grade compounds.

Q & A

Q. Basic

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- NMR :

- UV-Vis : Monitor π→π* transitions in the pyrazole and aromatic systems (λmax ~250–300 nm).

What crystallographic strategies are effective for resolving structural ambiguities in pyrazole-4-carboxylic acid derivatives?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).

- Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL), which are robust for small molecules and handle twinning or disorder .

- Validate with R-factor metrics (e.g., R₁ < 0.08) and check for hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

How can density functional theory (DFT) calculations complement experimental data for this compound?

Advanced

DFT (e.g., B3LYP/6-311++G(d,p)) predicts:

- Molecular geometry (bond lengths/angles) compared to XRD data.

- Frontier molecular orbitals (HOMO-LUMO) to assess reactivity.

- Vibrational frequencies for IR peak assignment .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies.

Discrepancies between DFT and experimental data may arise from solvent effects or crystal packing, requiring hybrid QM/MM approaches .

How should researchers address contradictions in crystallographic and spectroscopic data?

Q. Advanced

- Case 1 : Discrepancies in bond lengths (e.g., C-Cl in XRD vs. DFT).

- Case 2 : Unexpected NMR splitting.

What methodologies are suitable for evaluating bioactivity, such as enzyme inhibition or receptor binding?

Q. Advanced

- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., prolyl hydroxylases, kinases) based on structural analogs like JNJ-42041935, a HIF prolyl hydroxylase inhibitor .

- Assay Design :

- In vitro : Fluorescence polarization for binding affinity (IC₅₀).

- Kinetic Studies : Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive).

- Cellular Models : Hypoxia-response elements (HRE-luciferase) for HIF pathway modulation .

How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Q. Advanced

- Substitution Analysis :

- Pharmacophore Mapping :

- Align derivatives using software like Schrödinger’s Phase to identify critical moieties.

- Correlate SAR with in silico docking (e.g., AutoDock Vina) and ADMET predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.